Oral Bioavailability: Pterostilbene Achieves 80% Systemic Exposure vs. Resveratrol's 20% in Direct Head-to-Head Rat Pharmacokinetic Study
In a controlled rat pharmacokinetic study employing equimolar oral dosing over 14 consecutive days, pterostilbene demonstrated oral bioavailability of approximately 80%, whereas resveratrol achieved only approximately 20% under identical conditions [1]. Furthermore, plasma levels of both parent pterostilbene and its sulfate metabolite were markedly greater than corresponding resveratrol measurements, directly establishing superior systemic exposure.
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | Approximately 80% |
| Comparator Or Baseline | Resveratrol: Approximately 20% |
| Quantified Difference | 4-fold higher (80% vs. 20%) |
| Conditions | Equimolar oral dosing in rats (56 or 168 mg/kg/day pterostilbene vs. 50 or 150 mg/kg/day resveratrol) for 14 consecutive days; plasma concentrations measured via HPLC-MS/MS |
Why This Matters
Procurement of pterostilbene over resveratrol is justified for any in vivo study where achieving therapeutically relevant systemic concentrations is paramount, as a 4-fold bioavailability advantage directly reduces required dosing and minimizes inter-animal variability.
- [1] Kapetanovic IM, Muzzio M, Huang Z, Thompson TN, McCormick DL. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemother Pharmacol. 2011;68(3):593-601. View Source
